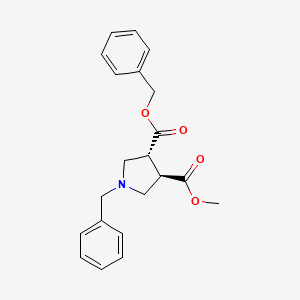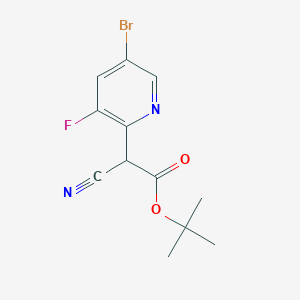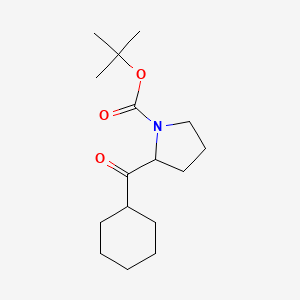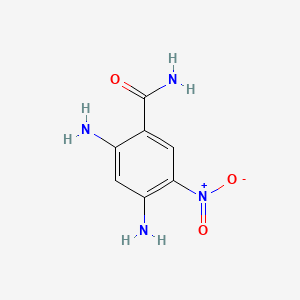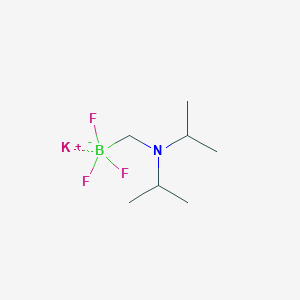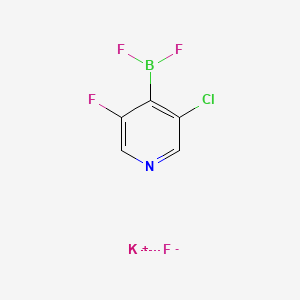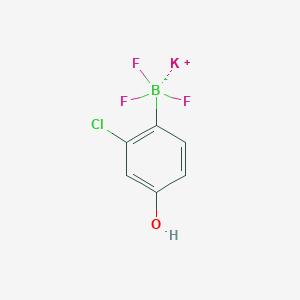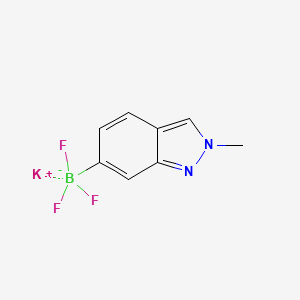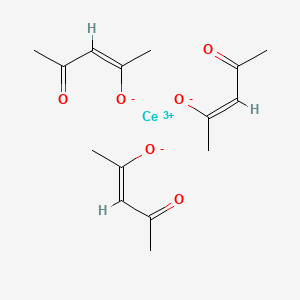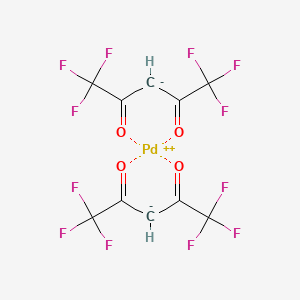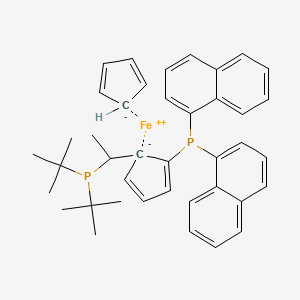
2-Phenylprop-1-ene-1,1,3-tricarbonitrile
概要
説明
2-Phenylprop-1-ene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C12H7N3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activities : Mohareb and Moustafa (2011) report that 2-aminoprop-1-ene-1,1,3-tricarbonitrile can synthesize derivatives of tetrahydronaphthalene, hexahydroisoquinoline, and hexahydrocinnoline, which show potential antitumor activities with inhibitory effects on certain cell lines (Mohareb & Moustafa, 2011).
Synthesis of Chemical Derivatives : Behbahani et al. (2012) describe the electrochemical oxidation of hydroquinones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, leading to the synthesis of 2,4-diamino-6-hydroxybenzofuro(2,3-b)pyridine-3-carbonitrile derivatives in good to excellent yields (Behbahani et al., 2012).
Chromophores for Spectroscopy and Photoluminescence : Fedoseev et al. (2016) found that 2-[4-aryl-3-cyano-5-hydroxy-5-methyl-1H-pyrrol-2(5H)-ylidene]malononitriles have potential as new donor-acceptor chromophores for spectroscopy and photoluminescence applications (Fedoseev et al., 2016).
Antibacterial Activities : A study by Deghady et al. (2021) on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a compound related to 2-Phenylprop-1-ene-1,1,3-tricarbonitrile, shows high chemical reactivity and strong antibacterial activity against Staphylococcus aureus, with the carbonyl group playing a significant role in inhibitory potential (Deghady et al., 2021).
Synthesis of Triarylpyridines : Bardasov et al. (2017) detailed the synthesis of triarylpyridines containing a buta-1,3-diene-1,1,3-tricarbonitrile fragment, using aromatic aldehydes, 2-phenylacetophenone, and a malononitrile dimer (Bardasov et al., 2017).
Green Synthetic Approaches : Al-Mousawi et al. (2011) discuss the heat-induced synthesis of polyfunctionally substituted aromatics using enaminones and enaminonitriles, offering a green, versatile approach for organic synthesis (Al-Mousawi et al., 2011).
特性
IUPAC Name |
2-phenylprop-1-ene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-7-6-12(11(8-14)9-15)10-4-2-1-3-5-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPOSFUSLYERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404984 | |
| Record name | 1-Propene-1,1,3-tricarbonitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101685-29-4 | |
| Record name | 1-Propene-1,1,3-tricarbonitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


